neuropeptide Y (2-36)

Description

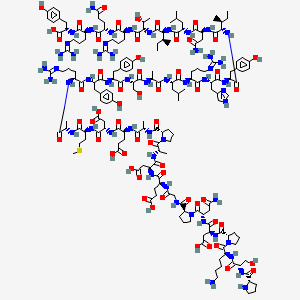

Neuropeptide Y (NPY) (2-36) is a truncated form of the full-length 36-amino-acid neuropeptide Y (NPY), which was first isolated from porcine brain tissue in 1982 . The full-length NPY (1-36) has the sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .

NPY (2-36) lacks the N-terminal tyrosine residue (Tyr¹) and is generated through enzymatic processing by aminopeptidase P . This truncation modifies receptor binding affinity and selectivity. NPY (2-36) retains significant homology (97.14%) across species (porcine, human, rat) and exhibits the following properties:

Properties

Molecular Formula |

C180H275N53O56S |

|---|---|

Molecular Weight |

4109 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C180H275N53O56S/c1-15-88(7)140(170(282)223-120(76-132(183)242)160(272)215-115(70-87(5)6)163(275)229-141(89(8)16-2)171(283)230-142(94(13)236)172(284)212-108(32-23-64-198-180(191)192)148(260)210-110(52-55-131(182)241)153(265)208-107(31-22-63-197-179(189)190)151(263)225-125(176(288)289)74-98-42-50-103(240)51-43-98)228-164(276)118(73-97-40-48-102(239)49-41-97)218-159(271)119(75-99-81-193-85-200-99)219-150(262)106(30-21-62-196-178(187)188)209-156(268)114(69-86(3)4)214-145(257)91(10)202-165(277)126(83-234)227-158(270)117(72-96-38-46-101(238)47-39-96)217-157(269)116(71-95-36-44-100(237)45-37-95)216-149(261)105(29-20-61-195-177(185)186)206-143(255)90(9)201-147(259)112(58-68-290-14)211-161(273)122(79-138(251)252)221-154(266)111(54-57-136(247)248)207-144(256)92(11)203-168(280)129-34-25-65-231(129)173(285)93(12)204-155(267)121(78-137(249)250)220-152(264)109(53-56-135(245)246)205-134(244)82-199-167(279)128-33-24-66-232(128)175(287)124(77-133(184)243)224-162(274)123(80-139(253)254)222-169(281)130-35-26-67-233(130)174(286)113(27-17-18-59-181)213-166(278)127(84-235)226-146(258)104-28-19-60-194-104/h36-51,81,85-94,104-130,140-142,194,234-240H,15-35,52-80,82-84,181H2,1-14H3,(H2,182,241)(H2,183,242)(H2,184,243)(H,193,200)(H,199,279)(H,201,259)(H,202,277)(H,203,280)(H,204,267)(H,205,244)(H,206,255)(H,207,256)(H,208,265)(H,209,268)(H,210,260)(H,211,273)(H,212,284)(H,213,278)(H,214,257)(H,215,272)(H,216,261)(H,217,269)(H,218,271)(H,219,262)(H,220,264)(H,221,266)(H,222,281)(H,223,282)(H,224,274)(H,225,263)(H,226,258)(H,227,270)(H,228,276)(H,229,275)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,288,289)(H4,185,186,195)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)/t88-,89-,90-,91-,92-,93-,94+,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1 |

InChI Key |

KUMVUFICIDUBDZ-ZVYVYBDNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9 |

Origin of Product |

United States |

Preparation Methods

NPY-(2-36) can be synthesized through chemical methods. The exact synthetic routes and reaction conditions may vary, but generally, solid-phase peptide synthesis (SPPS) is employed. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

NPY2-36 is primarily formed through proteolytic cleavage of NPY1-36 or NPY3-36 by specific enzymes. Key reactions include:

Kinetic studies reveal that NPY1-36 is rapidly cleaved into NPY3-36 (primary product), followed by NPY3-35 and NPY2-36 . Kallikrein further converts NPY3-36 into NPY3-35, which lacks receptor-binding activity .

Receptor Binding and Signaling

NPY2-36 exhibits distinct binding profiles for NPY receptor subtypes:

Mechanism of Y2 Receptor Activation

Structural studies reveal that Y2 receptors bind NPY2-36 via its C-terminal region (residues 32–36), which adopts a PP-fold conformation . Unlike Y1 receptors, Y2 lacks an N-terminal sub-pocket, making it tolerant to truncation . This explains why NPY2-36 retains high affinity for Y2 but not Y1 .

Functional Implications

-

Y2 Activation : NPY2-36 inhibits neurotransmitter release via presynaptic Y2 receptors, modulating synaptic plasticity and feeding behavior .

-

Y1 Inactivity : The absence of N-terminal residues (Tyr1-Tyr2) prevents Y1 activation, as these residues are critical for binding .

Metabolic Stability and Degradation

NPY2-36 undergoes further cleavage in vivo, primarily via:

| Metabolite | Activity | Receptor Binding | Source |

|---|---|---|---|

| NPY3-35 | Inactive | No binding to Y1/Y2/Y5 receptors | |

| NPY2-36 | Active at Y2 | High Y2 affinity |

Structural Basis of Receptor Selectivity

Cryo-EM studies of Y2 receptor complexes with NPY2-36 reveal:

-

Binding Pocket : The C-terminal region (residues 32–36) interacts with a hydrophobic pocket in Y2, stabilized by residues like Glu5.27 and Asp6.59 .

-

N-Terminal Tolerance : Y2 lacks the sub-pocket present in Y1 (formed by residues like E182, D200, and F286), enabling binding of truncated ligands .

Pharmacological Implications

Scientific Research Applications

Biology and Physiology: NPY-(2-36) is implicated in appetite regulation, stress response, and cardiovascular function.

Neurobiology: NPY modulates neuronal activity, affecting anxiety, memory, and circadian rhythms.

Medicine: Potential therapeutic applications include obesity management, anxiety disorders, and cardiovascular diseases.

Mechanism of Action

NPY-(2-36) acts through specific G protein-coupled receptors (GPCRs), including Y1, Y2, and Y5 receptors. It exerts its effects by binding to these receptors, leading to downstream signaling pathways. For example, Y1 receptor activation influences food intake and stress responses .

Comparison with Similar Compounds

Comparison with Structural Analogs of NPY

NPY undergoes proteolytic cleavage to generate multiple fragments with distinct receptor interactions. Key analogs include:

Table 1: Comparison of NPY Fragments

Key Findings:

Receptor Selectivity :

- NPY (2-36) retains partial Y1 receptor affinity but shows reduced potency compared to NPY (1-36) .

- NPY (3-36) and (13-36) are Y2-selective agonists, highlighting how N-terminal truncation shifts receptor preference .

- NPY (2-36) exhibits balanced Y1/Y2/Y5 activity, making it unique among fragments .

Species-Specific Variations :

Comparison with Non-Peptide NPY Receptor Ligands

Non-peptide compounds targeting NPY receptors offer advantages in stability and pharmacokinetics. Key examples include:

Table 2: Non-Peptide NPY Receptor Ligands

| Compound | Structure Type | Target Receptor | Key Features | Reference |

|---|---|---|---|---|

| BIBP 3226 | Non-peptide | Y1 antagonist | High selectivity; Ki = 3.6 nM | |

| BIIE0246 | Non-peptide | Y2 antagonist | Orally bioavailable; IC₅₀ = 7.3 nM | |

| BIBO3304 | Non-peptide | Y1 antagonist | Higher affinity than BIBP 3226 (Ki = 1.2 nM) | |

| Ntncb hydrochloride | Non-peptide | Y5 antagonist | Selective Y5 inhibition; no off-target effects |

Key Findings:

Pharmacokinetic Advantages: Non-peptide ligands (e.g., BIBP 3226) exhibit superior stability and oral bioavailability compared to peptide-based NPY fragments . Peptide fragments like NPY (2-36) have shorter half-lives but retain endogenous signaling precision .

Therapeutic Potential: Y1 antagonists (e.g., BIBO3304) are explored for obesity and anxiety . Y5 antagonists (e.g., Ntncb hydrochloride) may regulate hyperphagia .

Outstanding Questions :

- How do post-translational modifications of NPY fragments affect receptor binding in vivo?

- Can hybrid molecules combining peptide and non-peptide structures enhance therapeutic efficacy?

Q & A

Q. What experimental methods are most reliable for quantifying neuropeptide Y (2-36) concentrations in biological samples?

To measure NPY (2-36), researchers commonly use enzyme-linked immunosorbent assays (ELISA) with antibodies specific to the truncated fragment. However, cross-reactivity with full-length NPY (1-36) must be minimized by validating antibody specificity via Western blot or competitive binding assays . For higher precision, mass spectrometry (LC-MS/MS) with isotopic labeling is recommended to distinguish NPY (2-36) from other isoforms, particularly in plasma or cerebrospinal fluid .

Q. How does NPY (2-36) differ functionally from the full-length NPY (1-36) in receptor binding?

NPY (2-36) lacks the N-terminal tyrosine residue, which reduces affinity for Y1 receptors but retains partial agonism at Y2 and Y5 receptors. Methodologically, competitive radioligand binding assays using HEK293 cells transfected with Y1/Y2/Y5 receptors can quantify binding kinetics (e.g., IC₅₀ values). Pair this with calcium flux assays to assess downstream signaling efficiency .

Q. What animal models are optimal for studying NPY (2-36)’s role in appetite regulation?

Y2 receptor knockout mice are critical for isolating NPY (2-36)’s effects, as Y2 is its primary target. Use chronic intracerebroventricular (ICV) infusion in rodents to mimic physiological release, paired with behavioral assays (e.g., food intake monitoring) and hypothalamic tissue analysis for neuropeptide expression profiling .

Advanced Research Questions

Q. How can conflicting data on NPY (2-36)’s role in anxiety-like behaviors be resolved?

Discrepancies often arise from variability in administration routes (e.g., systemic vs. localized ICV) and dosage regimes . A meta-analysis of existing studies should stratify results by methodology, followed by optogenetic silencing of NPYergic neurons in specific brain regions (e.g., amygdala) to isolate NPY (2-36)’s effects. Use multivariate regression to control for confounding factors like stress hormone levels .

Q. What strategies mitigate NPY (2-36) degradation in longitudinal in vivo studies?

To enhance stability, employ protease inhibitors (e.g., aprotinin) in perfusion buffers and use slow-release osmotic pumps for sustained delivery. Validate degradation rates via HPLC peptide mapping at multiple time points. For genetic models, CRISPR-Cas9 knock-in of protease-resistant NPY (2-36) variants can bypass enzymatic cleavage .

Q. How do post-translational modifications (PTMs) of NPY (2-36) influence its receptor selectivity?

Phosphorylation or glycosylation at residues like Serine-15 may alter receptor binding. Use mutagenesis screens to generate PTM-mimetic variants and test affinity via surface plasmon resonance (SPR) . Pair with cryo-EM to visualize structural changes in receptor-ligand complexes .

Q. What computational models predict NPY (2-36) interactions with non-canonical receptors?

Molecular dynamics simulations (e.g., GROMACS) can map NPY (2-36)’s conformational flexibility and docking potential with orphan GPCRs like GPR18. Validate predictions with BRET/FRET-based assays measuring receptor activation in vitro .

Data Contradiction and Synthesis

Q. How should researchers address inconsistencies in NPY (2-36)’s reported effects on cardiovascular function?

Contradictions may stem from species-specific receptor expression (e.g., rat vs. human Y2). Conduct cross-species comparative studies using isolated aortic rings and measure vasoconstrictive responses. Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., age, sex) .

Q. What experimental controls are essential when comparing NPY (2-36) to other NPY fragments?

Include full-length NPY (1-36) and NPY (3-36) as controls in binding/functional assays. Use knockdown models (e.g., siRNA targeting NPY) to confirm fragment-specific effects. Normalize data to endogenous NPY levels via qPCR or immunohistochemistry .

Methodological Recommendations

- Study Design : Use block randomization in animal cohorts to control for circadian variations in NPY release .

- Data Analysis : Apply principal component analysis (PCA) to multivariate datasets (e.g., gene expression + behavioral outcomes) to identify NPY (2-36)-specific pathways .

- Ethical Compliance : Adhere to NIH guidelines for peptide administration in preclinical models, including dose justification and endpoint criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.